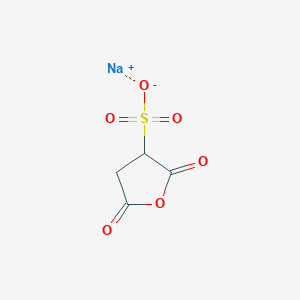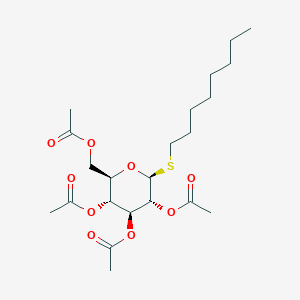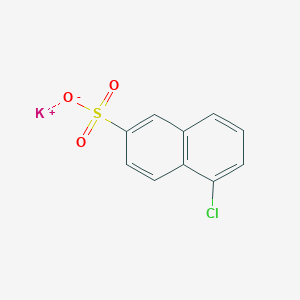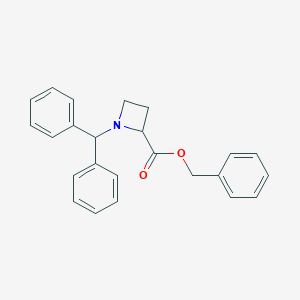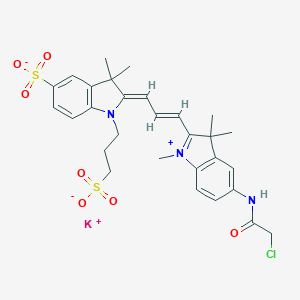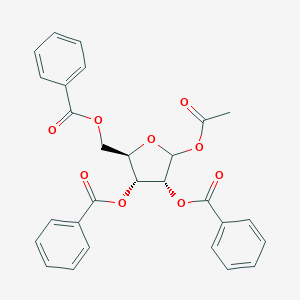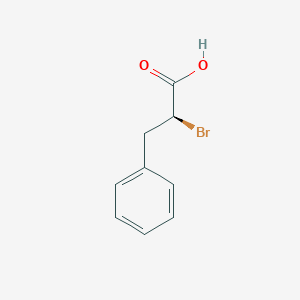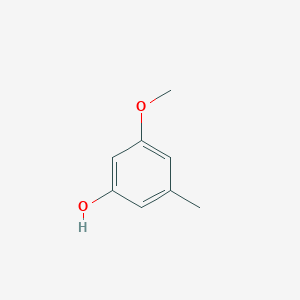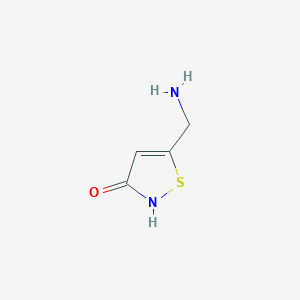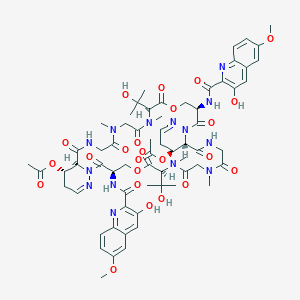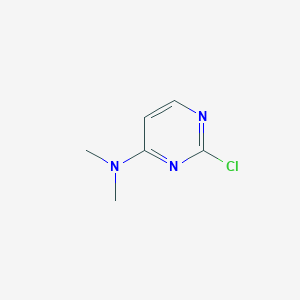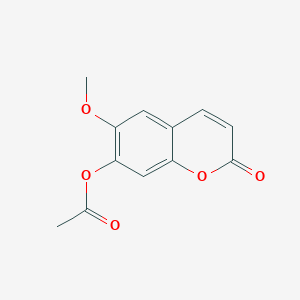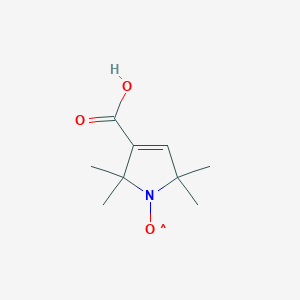
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tétraméthyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-: is a compound with the molecular formula C9H15NO3 It is a derivative of pyrroline and is known for its unique structural features, including the presence of a carboxy group and multiple methyl groups
Applications De Recherche Scientifique
Chemistry: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials.
Biology: In biological research, this compound is used as a spin label for studying protein structures and dynamics through techniques like electron paramagnetic resonance (EPR) spectroscopy.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is used in the production of polymers and other advanced materials with specific properties.
Mécanisme D'action
Target of Action
It is known to be a nitroxide radical , which are often used as spin probes in the study of various biological systems .
Mode of Action
Nitroxide radicals, such as this compound, are often used in electron paramagnetic resonance (EPR) studies to investigate structural and conformational dynamics of various biological systems .
Biochemical Pathways
Nitroxide radicals are known to interact with various biochemical pathways due to their unique electron-spin properties .
Pharmacokinetics
The solubility of the compound in acetone, chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
As a nitroxide radical, it may interact with various biological systems and influence their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stable at temperatures between 2-8°C , suggesting that temperature could be a significant environmental factor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- typically involves the reaction of appropriate pyrroline derivatives with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrroline derivatives.
Comparaison Avec Des Composés Similaires
- 2,2,5,5-Tetramethyl-3-carbamoyl-3-pyrroline-1-oxyl
- 1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate
Comparison: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
2154-67-8 |
|---|---|
Formule moléculaire |
C₉H₁₄NO₃ |
Poids moléculaire |
184.21 g/mol |
InChI |
InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |
Clé InChI |
QILCUDCYZVIAQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
SMILES canonique |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
Key on ui other cas no. |
111930-19-9 |
Synonymes |
1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




